(S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
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Overview
Description
(S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic organic compound. It is characterized by its complex structure, which includes an indene moiety, a pyrrolidine ring, and a trifluoroacetate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions starting from a suitable aromatic precursor.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the indene moiety with a propargyl halide under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Indene and Pyrrolidine Units: The two units are coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the amide compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide bond or the alkyne group, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the propargyl and indene positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. This includes its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, catalysts, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Molecular Pathways: The compound could affect various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide
- ®-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide
- (S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The uniqueness of (S)-N-((1S,2R)-2-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate lies in its specific stereochemistry and the presence of the trifluoroacetate group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2S)-N-[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7)/t14-,15+,16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKJOBSAPBQBNK-CLUYDPBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1CC2=CC=CC=C2[C@@H]1NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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